![molecular formula C11H8ClFN2O2 B2482370 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide CAS No. 1223880-03-2](/img/structure/B2482370.png)
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
“2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.599 .
Synthesis Analysis
While specific synthesis methods for “2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” were not found, similar compounds have been synthesized through various methods . For instance, N-methyl-4-(methylthio)benzamidine was condensed with 2-chloro-4?-fluoroacetophenone to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” consists of a central carbon atom bonded to a chlorine atom, a fluorophenyl group, and an oxazole ring .Physical And Chemical Properties Analysis
“2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” is a solid compound . It has a molecular weight of 187.599 and an empirical formula of C8H7ClFNO .Scientific Research Applications
Synthesis and Anti-inflammatory Activity
- Researchers synthesized derivatives of this compound and found significant anti-inflammatory activity in some of them, highlighting its potential therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial Activity
- A study demonstrated the antimicrobial properties of sulfide and sulfone derivatives of this compound, suggesting its use in combating bacterial and fungal infections (Badiger, Mulla, Khazi, & Khazi, 2013).
Analgesic and Anti-inflammatory Activities
- Another research focused on designing and synthesizing quinazolinyl acetamides, including derivatives of this compound, which showed promising analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).
Pesticide Potential
- Derivatives of this compound have been characterized for their potential as pesticides, as demonstrated in a study focusing on powder diffraction data of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives (Olszewska, Pikus, & Tarasiuk, 2008).
Local Anesthetic Activities
- Research into 2-aminothiazole and 2-aminothiadiazole analogues of this compound revealed local anesthetic activities, providing insights into its potential use in local anesthesia (Badiger, Khan, Kalashetti, & Khazi, 2012).
Anticancer Agents
- Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides derivatives of this compound and their evaluation as anticancer agents against human lung adenocarcinoma cells were also reported (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-5-10(16)15-11-9(6-14-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIBTNITOHFBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)NC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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